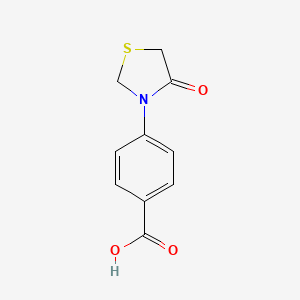

4-(4-Oxothiazolidin-3-yl)benzoic acid

Description

Properties

Molecular Formula |

C10H9NO3S |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

4-(4-oxo-1,3-thiazolidin-3-yl)benzoic acid |

InChI |

InChI=1S/C10H9NO3S/c12-9-5-15-6-11(9)8-3-1-7(2-4-8)10(13)14/h1-4H,5-6H2,(H,13,14) |

InChI Key |

IHIAARBJBQHQSU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(CS1)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 4-(4-Oxothiazolidin-3-yl)benzoic acid with structurally related compounds, focusing on synthesis , structural features , and biological activity .

Structural and Functional Analogues

Key Observations :

- Thioxo vs.

- Benzylidene vs. Simple Thiazolidinone: The presence of a benzylidene group at C5 (as in ) enhances PTP1B inhibition (IC₅₀ = 1.5 µM) compared to non-substituted analogues, likely due to π-π stacking interactions in the catalytic cavity .

Yield and Purity :

- Thiazolidinone derivatives typically yield 60–80% after recrystallization (ethanol or DMF) .

- Benzylidene-substituted analogues require strict control of reaction time (8–12 hours) to avoid byproducts .

Preparation Methods

Reaction Conditions and Optimization

-

Step 1 : A suspension of 4-aminobenzoic acid (1 equiv.) in water is heated at 95°C for 1–2 hours to activate the amine.

-

Step 2 : Bis(carboxymethyl)trithiocarbonate (1.1 equiv.) is added slowly, and the mixture is heated at 100°C for 14–19 hours.

-

Workup : The product precipitates upon cooling and is purified via flash silica column chromatography using ethyl acetate/petroleum ether (0–50% gradient).

Yield : 85%

Key Advantages :

-

High reproducibility and scalability.

-

Avoids toxic solvents, as water serves as the reaction medium.

Mechanistic Insight :

The reaction proceeds through the formation of a thiourea intermediate, which undergoes intramolecular cyclization to yield the thiazolidinone ring. The carboxylic acid group remains intact, eliminating the need for protective groups.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the cyclocondensation reaction, reducing reaction times from hours to minutes. This method enhances yields and minimizes side products.

Protocol

-

Reactants : 4-aminobenzoic acid and bis(carboxymethyl)trithiocarbonate.

-

Solvent System : Toluene/DMF (1:1 v/v).

-

Conditions : Microwave irradiation at 150°C for 20 minutes.

Yield : 82% (compared to 68% for conventional heating)

Key Advantages :

Synthesis via 4-Isothiocyanatobenzoic Acid Intermediate

An alternative route involves the preparation of 4-isothiocyanatobenzoic acid as a key intermediate. This method is advantageous for introducing diverse substituents at the thiazolidinone nitrogen.

Stepwise Procedure

-

Synthesis of 4-Isothiocyanatobenzoic Acid :

-

Cyclization with Haloacetyl Chlorides :

Overall Yield : 70–75%

Key Applications :

Condensation with Aldehydes for 5-Arylidene Derivatives

While primarily used for derivatives, this method highlights the versatility of 4-(4-oxothiazolidin-3-yl)benzoic acid as a scaffold. The condensation with aromatic aldehydes introduces a double bond at the 5-position of the thiazolidinone ring.

Representative Example

-

Reactants : this compound and 4-chlorobenzaldehyde .

-

Catalyst : 33% aqueous methylamine in acetic acid.

-

Yield : 75%

Mechanism :

The aldehyde undergoes Knoevenagel condensation with the active methylene group adjacent to the thiazolidinone carbonyl, forming a conjugated system.

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations

For large-scale production, the cyclocondensation method is preferred due to its simplicity and cost-effectiveness. Key optimizations include:

Q & A

Basic: What synthetic methodologies are effective for preparing 4-(4-Oxothiazolidin-3-yl)benzoic acid?

Answer:

A common approach involves refluxing 4-[(2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic acid derivatives with aldehydes and piperidine in ethanol for 72–96 hours, followed by acidification, column chromatography (e.g., diethyl ether/hexane), and crystallization from methanol . Alternative routes may employ palladium catalysts and bases like sodium carbonate in toluene under elevated temperatures for phosphorylated analogs . Key considerations include reaction time optimization and purification efficacy to minimize byproducts.

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- Elemental Analysis (CHN): Validates empirical formula consistency (e.g., C, H, N content) as shown for benzothiazolyl-azo derivatives .

- UV-Vis Spectroscopy: λmax values (e.g., ~450 nm for azo derivatives) confirm π-π* transitions in conjugated systems .

- NMR Spectroscopy: ¹H/¹³C NMR resolves substituent positions, particularly the oxothiazolidine ring and benzoic acid protons .

- HPLC/MS: Ensures purity and molecular ion verification (e.g., [M+H]+ peaks) .

Basic: What precautions are necessary for safe handling and storage?

Answer:

- Storage: Keep in cool (2–8°C), dry conditions, away from strong oxidizers (e.g., KMnO₄) to prevent hazardous reactions .

- Handling: Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation or skin contact. Spills should be swept into sealed containers .

- Stability: Stable under normal conditions but degrades upon prolonged heat exposure, releasing carbon oxides .

Advanced: How can computational modeling predict this compound’s enzyme inhibition potential?

Answer:

- Molecular Docking: Tools like AutoDock Vina simulate binding to targets (e.g., carbonic anhydrase) using PubChem-derived 3D structures (InChI:

1S/C9H9F3N2O4S...) . - QSAR Studies: Correlate substituent effects (e.g., electron-withdrawing groups on the thiazolidine ring) with inhibitory activity .

- MD Simulations: Assess binding stability over time (e.g., RMSD plots) to prioritize synthesis of high-affinity analogs .

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:

- Dose-Response Curves: Re-evaluate IC50 values across cell lines (e.g., cancer vs. normal) to confirm selectivity .

- Metabolic Stability Assays: Use liver microsomes to identify rapid degradation artifacts in vitro .

- Structural Confirmation: Verify batch purity via XRD or 2D-NMR to rule out isomer contamination .

Advanced: How can structure-activity relationships (SAR) guide analog design?

Answer:

- Core Modifications: Introduce electron-deficient substituents (e.g., -CF₃) to enhance electrophilic reactivity at the thiazolidine 4-oxo position .

- Linker Optimization: Replace ester groups with amides to improve metabolic stability, as seen in octanoyloxy derivatives .

- Bioisosteric Replacement: Substitute benzoic acid with heterocycles (e.g., pyridine) to modulate solubility and target engagement .

Advanced: What experimental designs validate mechanistic hypotheses for its biological activity?

Answer:

- Enzyme Inhibition Assays: Measure kinetic parameters (Km, Vmax) using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) .

- Cellular Uptake Studies: Use fluorescent analogs (e.g., BODIPY tags) to track intracellular localization via confocal microscopy .

- Gene Knockdown Models: CRISPR/Cas9-mediated deletion of target enzymes (e.g., COX-2) to confirm pathway specificity .

Advanced: How do solvent and pH conditions affect its reactivity in synthetic workflows?

Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the thiazolidine ring, while ethanol favors condensation reactions .

- pH Optimization: Mildly acidic conditions (pH 4–6) stabilize the oxothiazolidine moiety, whereas basic conditions risk hydrolysis .

- Temperature Control: Reflux (70–80°C) balances reaction rate and byproduct formation in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.